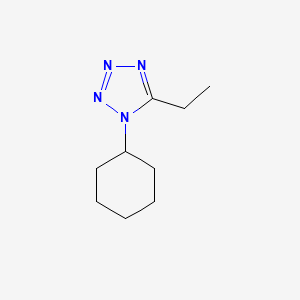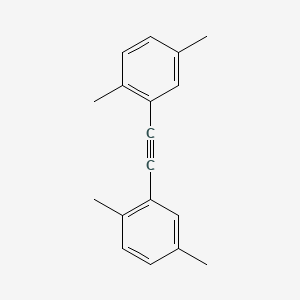
1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) is an organic compound characterized by the presence of two 2,5-dimethylbenzene groups connected by an ethyne (acetylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) typically involves the coupling of two 2,5-dimethylbenzene units via an ethyne linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,5-dimethylbromobenzene with ethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids.
Reduction: The ethyne linkage can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) has several scientific research applications:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors due to its rigid and planar structure, which facilitates electron delocalization.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules and materials.
Biological Studies: Potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) largely depends on its application. In materials science, its rigid and planar structure allows for efficient electron delocalization, which is crucial for the performance of organic semiconductors and conjugated polymers . In biological applications, the compound’s interaction with molecular targets would depend on its specific functional groups and overall molecular structure .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,5-dimethylbenzene): Similar structure but with an ethane linkage instead of an ethyne linkage.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups in the para position instead of the meta position.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its electronic properties, making it particularly useful in the synthesis of conjugated polymers and organic semiconductors .
Propiedades
Número CAS |
52284-17-0 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2-[2-(2,5-dimethylphenyl)ethynyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-15(3)17(11-13)9-10-18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
Clave InChI |
JSZZIZUTNYNHQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C#CC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


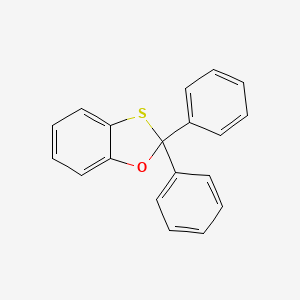
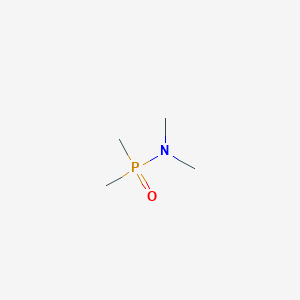

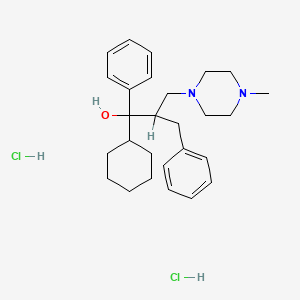

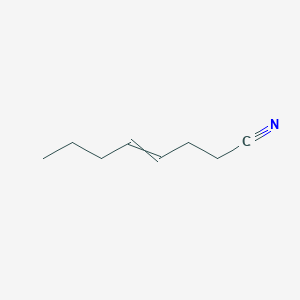
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

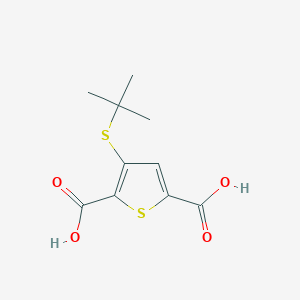
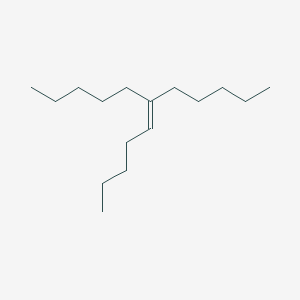
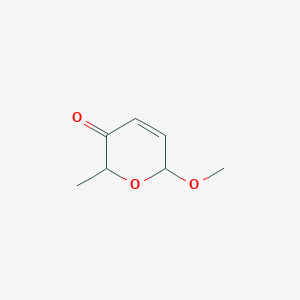
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
